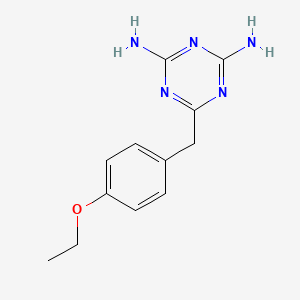

6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl compounds and triazines are both important classes of organic compounds. Benzyl compounds often have a phenyl ring (a ring of 6 carbon atoms) attached to a CH2 group, while triazines are a type of nitrogen-containing heterocycle with three nitrogen atoms and three carbon atoms in a six-membered ring . The ethoxy group (–O–CH2CH3) is a common functional group in organic chemistry, often used as a protecting group for alcohols .

Synthesis Analysis

The synthesis of benzyl and triazine compounds can involve various chemical reactions, including nucleophilic substitution, condensation, and cyclization . The specific synthesis route would depend on the exact structure of the target compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound like “6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine” would likely involve a triazine ring with a benzyl group and two amine groups attached. The ethoxy group would be on the benzyl ring . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Benzyl and triazine compounds can participate in a variety of chemical reactions. For example, the amine groups might be involved in acid-base reactions, while the benzyl group could undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine” would depend on its exact structure. These properties could include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Applications in Supramolecular Chemistry and Polymer Science

Triazine derivatives have shown promising applications in supramolecular chemistry, particularly in the formation of supramolecular polymers. Their ability to form hydrogen bonds and/or complex with metals enables the creation of extended supramolecular structures with interesting fluorescence properties, which can be utilized in materials science and nanotechnology (Moral et al., 2010). Furthermore, triazine-based diamines have been employed in the synthesis of polyimides, demonstrating improved solubility, electrochemical behavior, and thermal stability, indicative of their potential in the development of solution-processable polymeric materials with applications in electronics and coating industries (Li et al., 2017).

Contributions to Synthetic Chemistry

Triazine derivatives have been extensively utilized in synthetic chemistry for the development of new compounds with potential biological activities. For instance, triazine-Schiff base conjugates have been synthesized and evaluated for their antimycobacterial activities, showcasing the potential of triazine cores in the design of new antimicrobial agents (Avupati et al., 2013). Additionally, novel triazine derivatives have been explored as inhibitors targeting specific enzyme activities, further highlighting their importance in medicinal chemistry and drug design efforts (El Massry et al., 2012).

Role in Material Science and Corrosion Inhibition

Triazine derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. The incorporation of electron-donating functional groups into triazine derivatives enhances their performance as corrosion inhibitors, providing protective coatings for metals in aggressive environments (Singh et al., 2018). This application is crucial for extending the lifespan of metal structures and components in various industrial sectors.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-2-18-9-5-3-8(4-6-9)7-10-15-11(13)17-12(14)16-10/h3-6H,2,7H2,1H3,(H4,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDAGJPZMQQGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxybenzyl)-1,3,5-triazine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

![3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)